3-Pivaloylepinephrine

Description

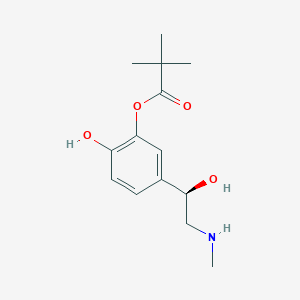

3-Pivaloylepinephrine (CAS 144750-97-0) is a synthetic derivative of epinephrine, characterized by the substitution of a pivaloyl group (tert-butyl carbonyl) at the 3-hydroxyl position of the catecholamine structure.

Properties

CAS No. |

144750-97-0 |

|---|---|

Molecular Formula |

C14H21NO4 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

[2-hydroxy-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)13(18)19-12-7-9(5-6-10(12)16)11(17)8-15-4/h5-7,11,15-17H,8H2,1-4H3/t11-/m0/s1 |

InChI Key |

WIUNNKAQOJJYKO-NSHDSACASA-N |

SMILES |

CC(C)(C)C(=O)OC1=C(C=CC(=C1)C(CNC)O)O |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=C(C=CC(=C1)[C@H](CNC)O)O |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=CC(=C1)C(CNC)O)O |

Synonyms |

3-monopivaloylepinephrine 3-pivaloylepinephrine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The table below summarizes key structural and functional differences between 3-Pivaloylepinephrine and related compounds:

Pharmacokinetic and Pharmacodynamic Differences

- Metabolic Stability: The pivaloyl group in this compound reduces susceptibility to catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), extending its half-life compared to unmodified epinephrine or sulfated derivatives like Epinine 3-O-sulfate .

- Receptor Affinity : Fluorinated analogues (e.g., 6-Fluorophenylephrine) exhibit higher α1-receptor specificity, whereas this compound retains broader β-adrenergic activity, similar to epinephrine but with reduced potency due to steric effects .

- Excretion Pathways : Sulfated derivatives (e.g., Epinine 3-O-sulfate) are rapidly excreted via renal pathways due to their polarity, whereas this compound’s lipophilicity favors hepatic metabolism and slower clearance .

Research Findings and Clinical Relevance

Recent studies highlight this compound’s utility in experimental models of asthma and hypotension, where its sustained β2-adrenergic activity offers advantages over short-acting epinephrine . In contrast, sulfated and halogenated derivatives are being explored for targeted applications, such as Epinine 3-O-sulfate in renal-selective diagnostics and 6-Fluorophenylephrine in nasal decongestants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.